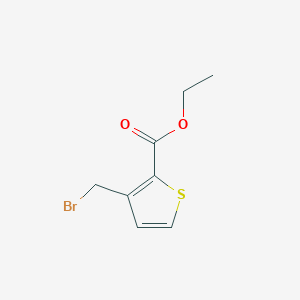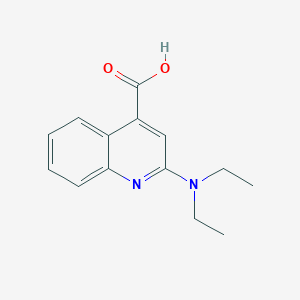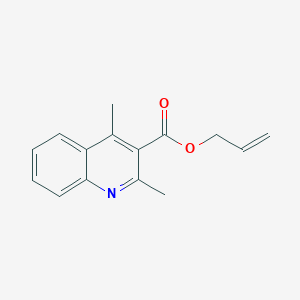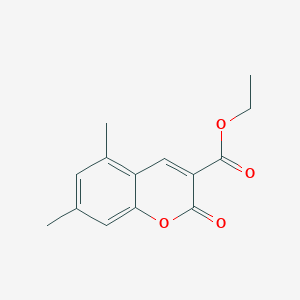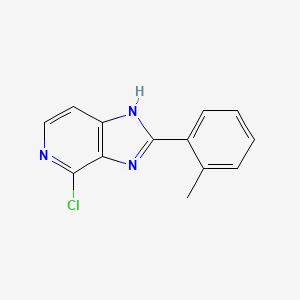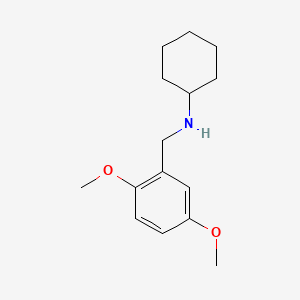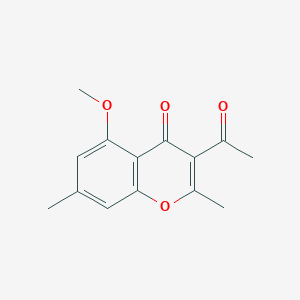
3-Acetyl-5-methoxy-2,7-dimethyl-4H-1-benzopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyl-5-methoxy-2,7-dimethyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromen-4-one family This compound is characterized by its unique structure, which includes an acetyl group at the 3-position, a methoxy group at the 5-position, and two methyl groups at the 2 and 7 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-5-methoxy-2,7-dimethyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methoxy-2,7-dimethylchromen-4-one with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the acetylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
3-Acetyl-5-methoxy-2,7-dimethyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromen-4-one ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It exhibits various biological activities, including antimicrobial, antioxidant, and anticancer properties, making it a candidate for drug development.
Medicine: Research has explored its potential as a therapeutic agent for treating diseases such as cancer, Alzheimer’s, and microbial infections.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its stable chromen-4-one core.
作用机制
The mechanism of action of 3-acetyl-5-methoxy-2,7-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways such as the p53 pathway. The compound’s antioxidant properties are linked to its ability to scavenge free radicals and inhibit oxidative stress.
相似化合物的比较
Similar Compounds
Coumarin: A naturally occurring compound with a similar chromen-4-one structure but lacking the acetyl and methoxy groups.
Warfarin: A synthetic derivative of coumarin used as an anticoagulant.
Flavonoids: A class of compounds with a similar core structure but with varying substituents that confer different biological activities.
Uniqueness
3-Acetyl-5-methoxy-2,7-dimethyl-4H-chromen-4-one is unique due to its specific substituents, which contribute to its distinct chemical and biological properties. The presence of the acetyl and methoxy groups enhances its reactivity and potential for diverse applications compared to other chromen-4-one derivatives.
属性
CAS 编号 |
62806-19-3 |
|---|---|
分子式 |
C14H14O4 |
分子量 |
246.26 g/mol |
IUPAC 名称 |
3-acetyl-5-methoxy-2,7-dimethylchromen-4-one |
InChI |
InChI=1S/C14H14O4/c1-7-5-10(17-4)13-11(6-7)18-9(3)12(8(2)15)14(13)16/h5-6H,1-4H3 |
InChI 键 |
KTTQBXANVYYHAQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




